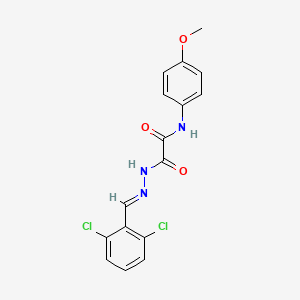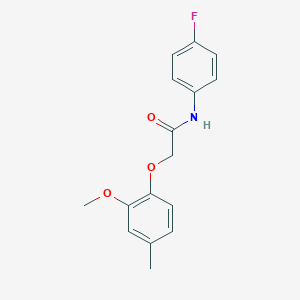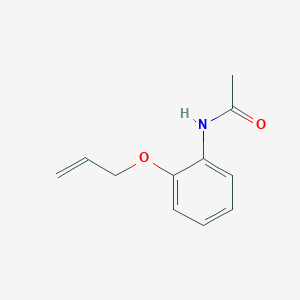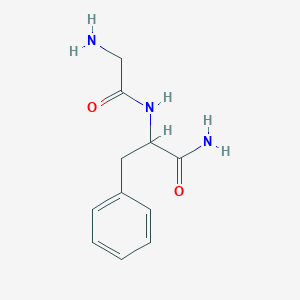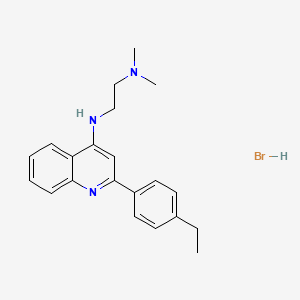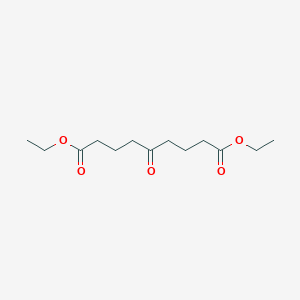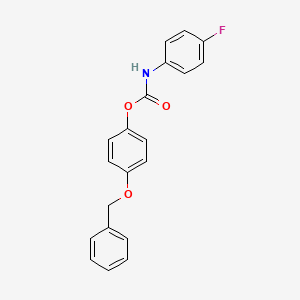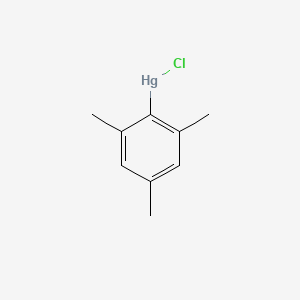
Chloro(2,4,6-trimethylphenyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(mesityl)mercury is an organomercury compound characterized by the presence of a mesityl group (a derivative of mesitylene) bonded to a mercury atom, which is also bonded to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(mesityl)mercury can be synthesized through the reaction of mesitylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solvent under controlled conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
MesitylMgBr+HgCl2→Chloro(mesityl)mercury+MgBrCl
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Chloro(mesityl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering the oxidation state of the mercury atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, thiols, and amines. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or nitric acid can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol would yield a thiolate mercury compound.
Scientific Research Applications
Chloro(mesityl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used to study the interactions of mercury with biological molecules, providing insights into mercury toxicity and its effects on living organisms.
Medicine: Research into organomercury compounds like chloro(mesityl)mercury can contribute to the development of mercury-based pharmaceuticals.
Industry: It may be used in the production of specialized materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which chloro(mesityl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The mercury center can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. This interaction is a key factor in the compound’s biological activity and toxicity.
Comparison with Similar Compounds
Methylmercury chloride: Another organomercury compound with a similar structure but different substituents.
Phenylmercury chloride: Contains a phenyl group instead of a mesityl group.
Ethylmercury chloride: Features an ethyl group in place of the mesityl group.
Uniqueness: Chloro(mesityl)mercury is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it distinct from other organomercury compounds and can affect its applications and interactions in various chemical and biological contexts.
Properties
CAS No. |
20883-32-3 |
|---|---|
Molecular Formula |
C9H11ClHg |
Molecular Weight |
355.23 g/mol |
IUPAC Name |
chloro-(2,4,6-trimethylphenyl)mercury |
InChI |
InChI=1S/C9H11.ClH.Hg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q;;+1/p-1 |
InChI Key |
CDVQLMATJCPQMS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Hg]Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


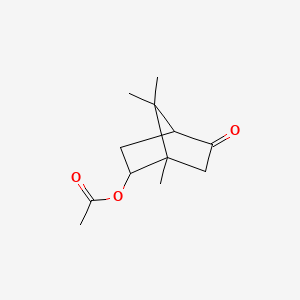
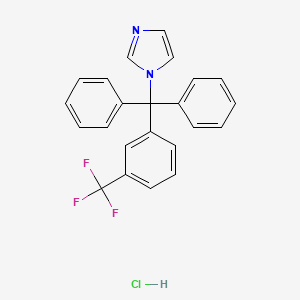
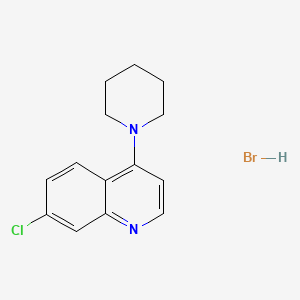
![1-[4-(Hexadecyloxy)phenyl]ethanone](/img/structure/B15075646.png)
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
